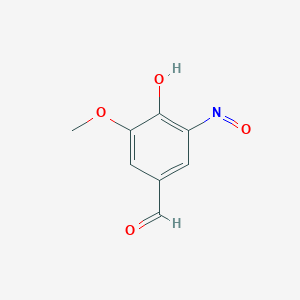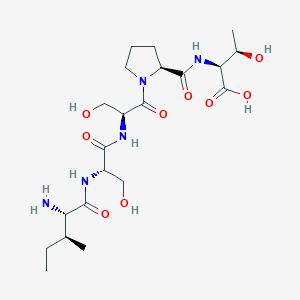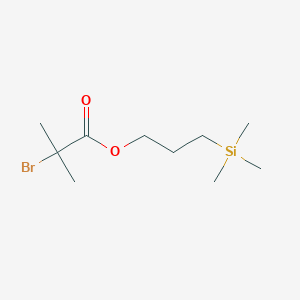boranyl CAS No. 718640-78-9](/img/structure/B12539103.png)
[2-(3-Chlorophenyl)ethenyl](hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)ethenylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)ethenylboranyl typically involves the reaction of 3-chlorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chlorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) to yield the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)ethenylboranyl may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(3-Chlorophenyl)ethenylboranyl can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alkanes.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles such as alkyl halides.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alkanes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(3-Chlorophenyl)ethenylboranyl is used as a building block for the construction of more complex molecules. Its boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s potential biological applications include its use as a precursor for boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. 2-(3-Chlorophenyl)ethenylboranyl could serve as a candidate for further development in this area.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and ceramics, where boron-containing compounds impart unique properties like thermal stability and hardness.
Mecanismo De Acción
The mechanism by which 2-(3-Chlorophenyl)ethenylboranyl exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Vinylboronic acid: Contains a vinyl group bonded to boron.
3-Chlorophenylboronic acid: Features a 3-chlorophenyl group bonded to boron.
Uniqueness
2-(3-Chlorophenyl)ethenylboranyl is unique due to the presence of both a 3-chlorophenyl group and a vinyl group, which can influence its reactivity and applications
Propiedades
Número CAS |
718640-78-9 |
|---|---|
Fórmula molecular |
C8H7BClO |
Peso molecular |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-2-7(6-8)4-5-9-11/h1-6,11H |
Clave InChI |
RGZANGPIXJVTJA-UHFFFAOYSA-N |
SMILES canónico |
[B](C=CC1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


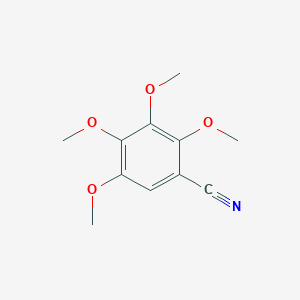
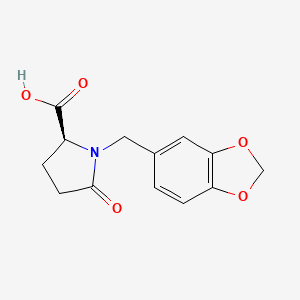
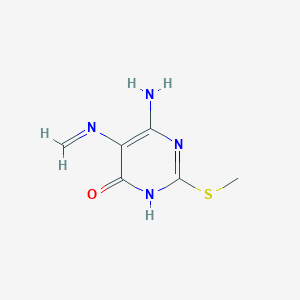
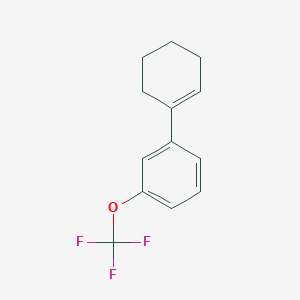
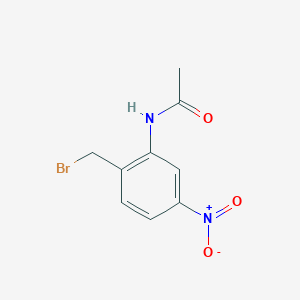
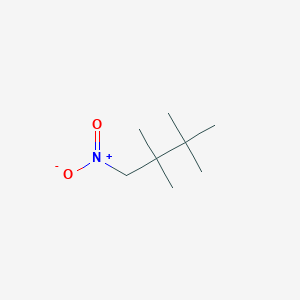
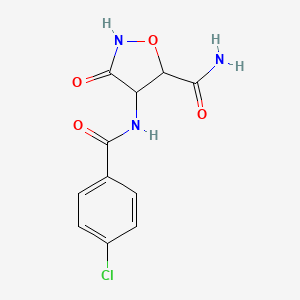

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
